

An In-depth Technical Guide to 5-Bromo-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-4-methylnicotinaldehyde**

Cat. No.: **B1290056**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **5-Bromo-4-methylnicotinaldehyde** is a notable heterocyclic compound. Its distinct molecular structure, featuring a pyridine ring substituted with bromine, a methyl group, and a formyl (aldehyde) group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules with potential applications in pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and the context of its biological relevance based on related structures.

Core Physicochemical Properties

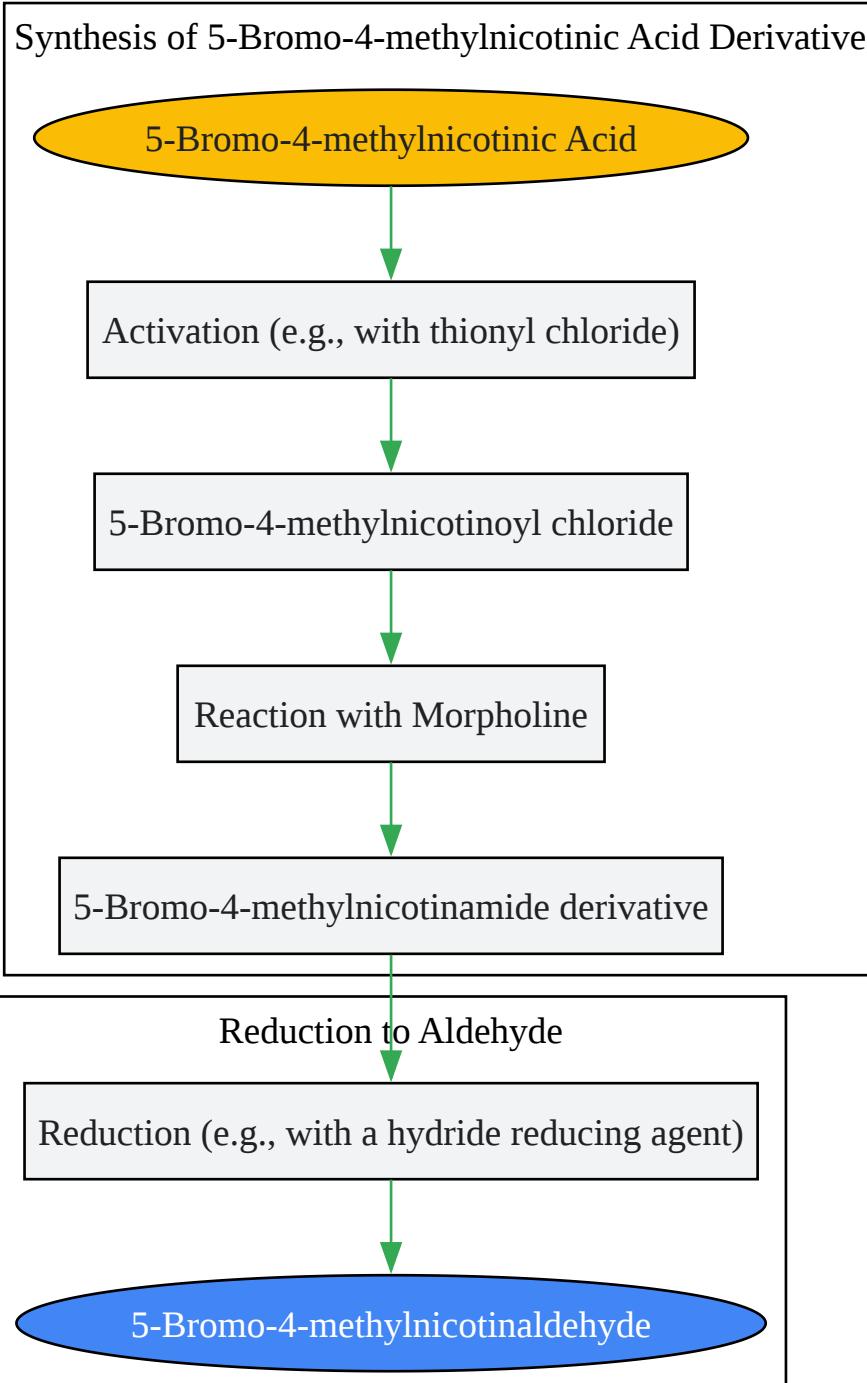
The inherent characteristics of **5-Bromo-4-methylnicotinaldehyde** are fundamental to its handling, reactivity, and application in synthetic chemistry. While experimental data for some properties are not extensively reported in publicly available literature, a combination of supplier information and computational predictions provides a solid foundation for its profile.

Property	Data
Molecular Formula	C ₇ H ₆ BrNO
Molecular Weight	200.03 g/mol
CAS Number	351457-86-8
Appearance	Light yellow to light brown solid
Boiling Point	275.6 ± 35.0 °C at 760 mmHg (Predicted)[1]
Density	1.6 ± 0.1 g/cm ³ (Predicted)[2]
Flash Point	120.5 ± 25.9 °C (Predicted)[2]
Refractive Index	1.604 (Predicted)[2]
Melting Point	No data available
Solubility	No data available
Storage Conditions	2-8°C, under inert gas atmosphere

Synthetic Pathways and Experimental Considerations

The synthesis of **5-Bromo-4-methylnicotinaldehyde**, while not extensively detailed in dedicated publications, can be approached through established methods for the preparation of substituted nicotinaldehydes. These generally involve the modification of a pre-existing pyridine ring.

General Synthetic Strategies:


- Oxidation of a Methyl Group: A common route to aldehydes is the oxidation of a corresponding methyl group. In this case, starting with 5-Bromo-3,4-dimethylpyridine, selective oxidation of the methyl group at the 3-position would yield the desired aldehyde. Various oxidizing agents can be employed for this transformation.[3]
- Reduction of a Carboxylic Acid Derivative: Substituted nicotinic acids or their derivatives (esters, amides) can be selectively reduced to the aldehyde.[3] For instance, the reduction of

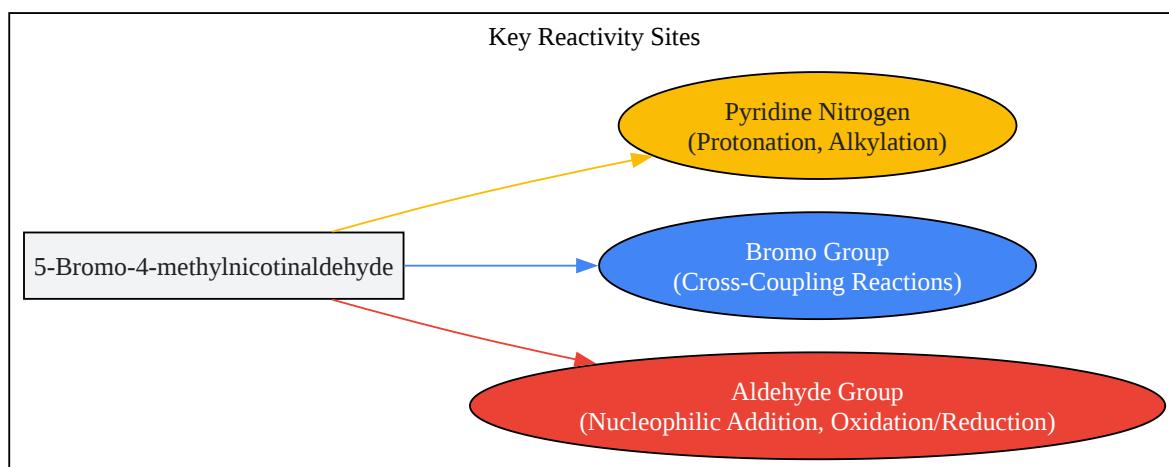
a 5-Bromo-4-methylnicotinic acid derivative could be a viable pathway. A patented process describes the preparation of nicotinaldehydes by the reduction of the corresponding morpholinamides.[4]

- Formylation of a Halogenated Precursor: A potential, though less direct, route could involve the formylation of a suitable precursor, such as 3,5-Dibromo-4-methylpyridine. One of the bromine atoms could be selectively replaced by a formyl group through metal-halogen exchange followed by reaction with a formylating agent. A synthetic method for **5-Bromo-4-methylNicotinaldehyde** has been noted to start from 3,5-Dibromo-4-methyl-pyridine.[2]

Illustrative Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis of **5-Bromo-4-methylNicotinaldehyde** based on the reduction of a nicotinic acid derivative.

[Click to download full resolution via product page](#)


Conceptual synthetic workflow for **5-Bromo-4-methylnicotinaldehyde**.

Reactivity and Potential for Further Functionalization

The chemical reactivity of **5-Bromo-4-methylnicotinaldehyde** is dictated by its functional groups: the aldehyde, the bromine atom, and the pyridine ring itself.

- **Aldehyde Group:** The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It can also participate in carbon-carbon bond-forming reactions such as aldol condensations and Wittig reactions.
- **Bromo Group:** The bromine atom on the pyridine ring is a versatile handle for further modification, most notably through transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of various aryl, heteroaryl, alkyl, and amino substituents.
- **Pyridine Ring:** The pyridine ring itself can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the aldehyde and bromo substituents would make this challenging. The nitrogen atom can be protonated or alkylated.

The following diagram illustrates the key reactivity sites of the molecule.

[Click to download full resolution via product page](#)

Reactivity map of **5-Bromo-4-methylNicotinaldehyde**.

Biological and Pharmacological Context

While specific studies on the biological activity of **5-Bromo-4-methylNicotinaldehyde** are not readily available, the broader class of substituted nicotinaldehydes has significant relevance in both agriculture and medicine.

- **Agrochemicals:** Substituted nicotinaldehydes are crucial precursors in the synthesis of neonicotinoid insecticides.^[3] These compounds act as agonists of the nicotinic acetylcholine receptors in insects, leading to paralysis and death.^[3] The structural motifs present in **5-Bromo-4-methylNicotinaldehyde** could be explored for the development of new crop protection agents.
- **Pharmaceuticals:** Nicotinamide and its derivatives are of great interest in medicinal chemistry. Chalcones derived from the condensation of nicotinaldehydes with phenylethanones have been shown to possess antimicrobial, free-radical scavenging, and α -glucosidase inhibitory activities.^[5] This suggests that derivatives of **5-Bromo-4-methylNicotinaldehyde** could be investigated for similar therapeutic properties. The introduction of bromine and methyl groups can significantly influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.

Conclusion

5-Bromo-4-methylNicotinaldehyde is a versatile heterocyclic building block with considerable potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While a complete experimental dataset of its physicochemical properties is yet to be fully elucidated in the public domain, existing data and predictive models provide a strong basis for its use in research and development. The reactivity of its functional groups offers numerous avenues for structural diversification, making it a compound of interest for the creation of new chemical entities with tailored biological activities. Further research into its synthesis, reactivity, and the biological properties of its derivatives is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 351457-86-8|5-溴-3-甲酰基-4-甲基吡啶|5-Bromo-4-methylnicotinaldehyde-范德生物科技公司 [39.100.107.131]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-4-methylnicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290056#physicochemical-properties-of-5-bromo-4-methylnicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com